Oxepan-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

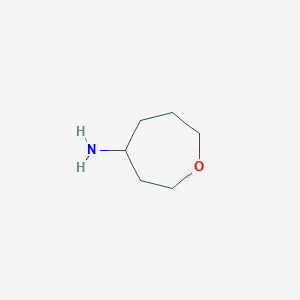

2D Structure

3D Structure

Properties

IUPAC Name |

oxepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6-2-1-4-8-5-3-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKWKYIUVWBSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598085 | |

| Record name | Oxepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911825-86-0 | |

| Record name | Oxepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxepan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxepan-4-amine (CAS: 911825-86-0)

A Keystone Building Block for Saturated Heterocyclic Scaffolds in Drug Discovery

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. All laboratory work should be conducted in a safe and controlled environment by trained professionals.

Introduction: The Significance of the Oxepane Moiety

The oxepane ring, a seven-membered saturated heterocycle containing an oxygen atom, is a structural motif of increasing interest in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the exploration of a broader chemical space compared to more common five- and six-membered rings. These characteristics can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability, and novel interactions with biological targets. Oxepan-4-amine, with its strategically placed primary amine, represents a versatile building block for the introduction of this valuable scaffold into a diverse range of molecular architectures, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders and other complex diseases.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed proposed synthesis with experimental protocols for its precursor, and a discussion of its potential applications in drug discovery, grounded in the current scientific literature.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical entity is paramount for its effective and safe utilization in a research setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 911825-86-0 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CC(CCOC1)N | [1] |

| Monoisotopic Mass | 115.099714038 Da | [1] |

| Topological Polar Surface Area | 35.3 Ų | [1] |

| XLogP3-AA (Predicted) | 0.4 | [1] |

Safety and Handling

This compound is classified as a combustible liquid that can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1]

Hazard Statements:

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Precautionary Measures: Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.

Synthesis of this compound: A Two-Step Approach

Figure 1: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of the Precursor, Oxepan-4-one (CAS: 62643-19-0)

The synthesis of the key intermediate, Oxepan-4-one, can be achieved through a Dieckmann condensation of a suitable linear diester, followed by hydrolysis and decarboxylation. The Dieckmann condensation is a robust and well-established method for the formation of cyclic β-keto esters.[2][3][4][5][6]

2.1.1. Proposed Synthetic Protocol for Oxepan-4-one

This protocol is based on the general principles of the Dieckmann condensation for the formation of seven-membered rings.

Reaction Scheme:

Step-by-Step Methodology:

-

Cyclization (Dieckmann Condensation):

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (e.g., argon or nitrogen), add diethyl 3,3'-oxydipropionate dropwise at a temperature that maintains a gentle reflux.

-

The rationale for using a strong base like sodium ethoxide is to deprotonate the α-carbon of the diester, initiating the intramolecular cyclization.

-

After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure complete cyclization.

-

-

Hydrolysis and Decarboxylation:

-

Cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid).

-

Heat the acidic mixture to reflux. This step serves to hydrolyze the intermediate β-keto ester and subsequently promote decarboxylation to yield the desired Oxepan-4-one.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

-

-

Work-up and Purification:

-

After cooling, extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure Oxepan-4-one.

-

2.1.2. Spectroscopic Characterization of Oxepan-4-one

| Spectroscopy | Expected/Reported Data | Source |

| ¹³C NMR | A reference to a ¹³C NMR spectrum exists in the literature, but the full data is not widely available. | [7] |

| ¹H NMR | Expected signals would include multiplets for the methylene protons adjacent to the oxygen and the ketone. | |

| IR | A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretch of a cyclic ketone. | |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 114.14. | [7] |

Step 2: Reductive Amination of Oxepan-4-one

Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes.[1][8][9][10][11] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine (in this case, ammonia), which is then reduced in situ to the desired amine.

Figure 2: Reductive amination of Oxepan-4-one to this compound.

2.2.1. Proposed Synthetic Protocol for this compound

This protocol is adapted from general procedures for the reductive amination of cyclic ketones.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve Oxepan-4-one in a suitable solvent, such as methanol or ethanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

-

Imine Formation and Reduction:

-

To this solution, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for reductive aminations as it is selective for the reduction of the imine in the presence of the ketone.[11]

-

The reaction is typically carried out at room temperature and may be stirred for several hours to overnight. The progress of the reaction can be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Carefully acidify the reaction mixture with dilute aqueous HCl to quench any remaining reducing agent.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

-

Spectroscopic Characterization of this compound

In the absence of publicly available experimental spectra for this compound, the following predictions can be made based on the analysis of its functional groups and comparison with analogous cyclic amines.

| Spectroscopy | Predicted Data |

| ¹H NMR | - A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent dependent. - A multiplet for the proton at the C4 position (CH-N). - A series of multiplets for the methylene protons of the oxepane ring. |

| ¹³C NMR | - A signal for the C4 carbon bonded to the nitrogen atom, shifted downfield relative to the other sp³ carbons. - Signals for the other five sp³ carbons of the oxepane ring. |

| IR | - A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching of a primary amine. - An N-H bending (scissoring) vibration in the 1590-1650 cm⁻¹ region. - C-N stretching absorption in the 1000-1250 cm⁻¹ range. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 115.17. - A base peak resulting from α-cleavage (loss of a C₃H₆O radical) to give a fragment at m/z = 44. |

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of the direct use of this compound in drug discovery are not extensively documented in publicly available literature, the oxepane scaffold is a recognized "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can offer several advantages:

-

Exploration of Novel Chemical Space: The non-planar, flexible nature of the seven-membered ring allows for the presentation of substituents in unique spatial arrangements, potentially leading to novel and selective interactions with biological targets.

-

Improved Physicochemical Properties: The introduction of the oxepane moiety can modulate a compound's lipophilicity, polarity, and metabolic stability, which are critical parameters in drug design.

-

Scaffold for CNS-Active Compounds: Saturated heterocycles are common features of drugs targeting the central nervous system. The oxepane ring can serve as a bioisosteric replacement for other cyclic systems, such as piperidines or morpholines, to fine-tune pharmacological activity and pharmacokinetic properties.

Given the prevalence of the 4-aminocyclohexane and 4-aminopiperidine motifs in CNS drug discovery, it is highly probable that this compound is utilized as a key building block in proprietary drug discovery programs. Its primary amine functionality provides a convenient handle for further chemical elaboration, allowing for its incorporation into a wide array of molecular frameworks through amide bond formation, further reductive amination, or other C-N bond-forming reactions.

Conclusion

This compound is a valuable, yet under-documented, building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its known properties and a scientifically sound, proposed synthetic route via the reductive amination of Oxepan-4-one. The lack of extensive public data on this compound suggests that it may be a key intermediate in proprietary research, highlighting its potential value in the development of next-generation therapeutics. As the demand for novel scaffolds in drug discovery continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the design and synthesis of innovative medicines.

References

- PubChem. Oxepan-4-one.

- SynArchive.

- Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation. Organic Reactions. 1967, 15, 1–203.

- Wikipedia.

- Organic Chemistry Portal.

- ResearchGate. 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]

- Chemistry LibreTexts.

- Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

- NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0171395). [Link]

- Wiley Online Library. 13C and 1H NMR spectral studies of some piperidin-4-one oximes. [Link]

- Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

- ResearchGate.

- ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

- AMyD.

- PubChem. This compound.

- Organic Chemistry Portal.

- Master Organic Chemistry.

- PubMed. Mass Spectrometric Characterization of 4-oxopentanoic Acid and Gas-Phase Ion Fragmentation Mechanisms Studied Using a Triple Quadrupole and Time-Of-Flight Analyzer Hybrid System and Density Functional Theory. [Link]

- MDPI. The Oxepane Motif in Marine Drugs. [Link]

- Patsnap.

- MDPI. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. [Link]

- Google Patents.

- MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. [Link]

- PatSnap.

- PubChem. Oxazepam.

- ResearchGate. Recent advances in dibenzo[b,f][4][7]oxazepine synthesis. [Link]

- Google Patents.

- ResearchGate. DESIGN AND SYNTHESIS OF 4-SUBSTITUTED QUINAZOLINE DERIVATIVES FOR THEIR ANTICONVULSANT AND CNS DEPRESSANT ACTIVITIES. [Link]

- ResearchGate. A Synthesis of 4H-1, 4-Benzothiazines. [Link]

- Wikipedia. Propranolol. [Link]

- ResearchGate. IR Spectra of Paracetamol and Phenacetin. 1. Theoretical and Experimental Studies. [Link]

- Wikipedia. Temazepam. [Link]

- Wikipedia. Diazepam. [Link]

- ResearchGate. IR Spectroscopy of b(4) Fragment Ions of Protonated Pentapeptides in the X-H (X = C, N, O) Region. [Link]

- Google Patents. US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use.

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Oxepan-4-amine: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Emergence of Saturated Heterocycles in Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is relentless. While aromatic systems have historically dominated medicinal chemistry, there is a clear and accelerating trend towards the incorporation of three-dimensional, sp³-rich scaffolds. Saturated heterocycles, such as oxepanes, have emerged as powerful tools for medicinal chemists to escape the "flatland" of aromatic rings. These structures can impart profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while providing unique vectors for exploring chemical space.

This guide provides a comprehensive technical overview of Oxepan-4-amine, a key saturated heterocyclic building block. We will delve into its core physicochemical properties, detailed synthetic methodologies, and its strategic application in contemporary drug development programs, with a specific focus on its role as a scaffold in the synthesis of kinase inhibitors.

Physicochemical and Structural Properties

This compound is a seven-membered saturated heterocycle containing an oxygen atom and a primary amine functional group. This combination of a polar ether linkage and a basic amino group within a flexible, non-planar ring system makes it a valuable and versatile intermediate. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [PubChem CID: 19101438][1] |

| Molecular Weight | 115.17 g/mol | [PubChem CID: 19101438][1] |

| CAS Number | 911825-86-0 | [PubChem CID: 19101438][1] |

| IUPAC Name | This compound | [PubChem CID: 19101438][1] |

| Canonical SMILES | C1CC(CCOC1)N | [PubChem CID: 19101438][1] |

| Appearance | Combustible liquid (predicted) | [PubChem CID: 19101438][1] |

| Topological Polar Surface Area | 35.3 Ų | [PubChem CID: 19101438][1] |

Synthesis and Manufacturing: A Validated Protocol

The most direct and industrially scalable approach to this compound is through the reductive amination of the corresponding ketone precursor, Oxepan-4-one. This two-step, one-pot process is efficient, high-yielding, and utilizes readily available reagents. The causality behind this choice is clear: the reaction proceeds through a stable imine intermediate which is then selectively reduced, avoiding over-alkylation and offering excellent control over the final product.[2][3]

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a self-validating system for the synthesis of this compound, ensuring high purity and yield.

Step 1: Imine Formation

-

To a stirred solution of Oxepan-4-one (1.0 eq) in methanol (5 mL per 1 g of ketone) in a round-bottom flask, add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature (20-25°C) for 1 hour to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.

Step 2: In-Situ Reduction 3. Cool the reaction mixture to 0°C using an ice bath. 4. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: NaBH₃CN is the reductant of choice as it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate, thus ensuring high selectivity.[3] 5. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours, or until the reaction is complete as monitored by LC-MS.

Step 3: Work-up and Purification 6. Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to decompose any remaining reducing agent. 7. Concentrate the mixture under reduced pressure to remove the methanol. 8. Basify the resulting aqueous residue to pH >12 with a 30% aqueous sodium hydroxide solution. 9. Extract the aqueous layer with dichloromethane (3 x 50 mL). 10. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. 11. The crude product can be purified by vacuum distillation to afford the final product in high purity.

Caption: Reductive Amination Workflow for this compound.

Applications in Drug Discovery: The Oxepane Scaffold in Pim Kinase Inhibitors

The true value of a building block like this compound is realized in its application to the synthesis of complex, biologically active molecules. The oxepane moiety is particularly useful as a non-planar, polar scaffold that can improve the pharmacokinetic profile of a drug candidate.

A compelling example of this is in the development of inhibitors for Pim kinases. The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival and proliferation.[4][5] Their overexpression is a hallmark of numerous hematological malignancies and solid tumors, making them a high-priority target for cancer therapy.[4]

Patent literature discloses the synthesis of potent Pim kinase inhibitors that utilize a substituted amino-oxepane core as a key structural element. For instance, compounds such as 6-(4-nitro-1H-pyrazol-5-yl)oxepan-3-amine are synthesized as critical intermediates. In these structures, the oxepane ring serves several strategic purposes:

-

Vectorial Orientation: The 3D structure of the oxepane ring orients the amine substituent and the pyrazole group in a precise three-dimensional arrangement, which is critical for optimal binding within the ATP pocket of the Pim kinase.

-

Improved Physicochemical Properties: The embedded ether oxygen acts as a hydrogen bond acceptor, improving the overall polarity and aqueous solubility of the molecule compared to a purely carbocyclic analogue (e.g., cycloheptane).

-

Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation (e.g., aromatic hydroxylation) than a corresponding aromatic scaffold.

The general synthetic logic involves coupling the functionalized oxepane-amine building block with other heterocyclic systems to construct the final inhibitor.

Caption: Conceptual role of the Amino-Oxepane scaffold.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting.

-

Hazards: The compound is classified as a combustible liquid. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

-

Handling: Handling should be performed in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is more than just a simple chemical. It is an enabling building block that embodies the strategic shift towards three-dimensional molecular architectures in drug discovery. Its synthesis is robust and scalable, and its incorporation into lead compounds can confer significant advantages in solubility, metabolic stability, and spatial orientation. As demonstrated by its utility in the design of sophisticated molecules like Pim kinase inhibitors, the oxepane scaffold provides a powerful platform for developing the next generation of therapeutics. Researchers and drug development professionals who understand and leverage the unique properties of such building blocks will be better positioned to overcome the complex challenges of modern medicinal chemistry.

References

- PubMed. (n.d.). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold.

- National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors.

- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ResearchGate. (n.d.). Design, synthesis and molecular modeling of new Pim-1 kinase inhibitors.

- ResearchGate. (2022). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases.

- Science Madness. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.

- Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- National Center for Biotechnology Information. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.

- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

- Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

- ResearchGate. (2008). A Synthesis of 4H-1, 4-Benzothiazines.

Sources

- 1. This compound | C6H13NO | CID 19101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Oxepan-4-amine: A Key Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxepan-4-amine, a saturated seven-membered heterocyclic amine, represents a valuable building block in medicinal chemistry. Its unique three-dimensional structure offers opportunities for novel molecular designs with favorable physicochemical properties. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the preparation of the key intermediate, oxepan-4-one, and its subsequent conversion via reductive amination. Furthermore, this document outlines a complete characterization and purification protocol, equipping researchers with the necessary knowledge to produce and validate this important chemical entity for applications in drug discovery and development.

Introduction: The Significance of the Oxepane Motif in Medicinal Chemistry

Saturated heterocyclic scaffolds are cornerstones of modern drug design, and the oxepane ring system has emerged as a particularly attractive motif.[1][2] Unlike their more common five- and six-membered counterparts, the seven-membered oxepane ring offers greater conformational flexibility, allowing for more nuanced interactions with biological targets.[3] The incorporation of an amine functionality at the 4-position of the oxepane ring yields this compound, a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a detailed, field-proven approach to the synthesis and characterization of this valuable compound.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the preparation of the ketone intermediate, oxepan-4-one, followed by a reductive amination to install the desired amine functionality. This strategy allows for a convergent and efficient synthesis from readily available starting materials.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of Oxepan-4-one

The synthesis of the oxepane ring can be achieved through the cyclodehydration of hexane-1,6-diol.[4] Subsequent oxidation of a secondary alcohol at the 4-position would yield the desired ketone. A plausible, though not explicitly detailed in a single source, approach involves the use of a precursor such as 1,3,6-hexanetriol, where the secondary alcohol at the 3-position (which would become the 4-position in the cyclized product) can be selectively oxidized.

Proposed Protocol for Oxepan-4-one Synthesis:

Step 2.1.1: Conceptual Pathway - Cyclization and Oxidation

A hypothetical, yet chemically sound, pathway would involve the intramolecular Williamson ether synthesis of a diol with a leaving group at an appropriate position, followed by oxidation of the resulting secondary alcohol to the ketone.

Step 2: Reductive Amination to this compound

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad applicability.[3][5][6] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone (oxepan-4-one) with an amine source, which is then reduced in situ to the corresponding amine.[7] For the synthesis of a primary amine such as this compound, a common source of ammonia is used.[8]

Protocol for Reductive Amination of Oxepan-4-one:

This protocol is adapted from a general procedure for reductive amination using pyridine-borane complex.[1]

Figure 2: Experimental workflow for the reductive amination step.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| Oxepan-4-one | 114.14 | N/A | Synthesized in Step 1 |

| Ammonium Acetate | 77.08 | 631-61-8 | Ammonia source |

| Pyridine-borane complex | 92.93 | 110-51-0 | Reducing agent |

| Methanol (anhydrous) | 32.04 | 67-56-1 | Solvent |

| 4Å Molecular Sieves | N/A | N/A | Drying agent |

| Hydrochloric Acid (6 M) | 36.46 | 7647-01-0 | For workup |

| Sodium Hydroxide (8 M) | 40.00 | 1310-73-2 | For workup |

| Diethyl Ether | 74.12 | 60-29-7 | Extraction solvent |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Drying agent |

Experimental Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add oxepan-4-one (1.0 eq) and powdered, activated 4Å molecular sieves.

-

Add anhydrous methanol to the flask.

-

Sequentially add ammonium acetate (1.0-1.2 eq) and pyridine-borane complex (0.8-1.0 eq).

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of 6 M hydrochloric acid. Stir for 1 hour.

-

Adjust the pH of the mixture to approximately 14 using 8 M sodium hydroxide.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate in vacuo to yield the crude this compound.

Purification of this compound

The purification of amines can be challenging due to their basicity, which can lead to tailing on standard silica gel chromatography.[9] A common and effective method involves an acid-base extraction, followed by either distillation or chromatography on a modified stationary phase.

Protocol for Purification:

-

Acid-Base Extraction:

-

Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Extract the organic solution with 1 M hydrochloric acid. The amine will be protonated and move into the aqueous phase.

-

Wash the aqueous layer with the organic solvent to remove any non-basic impurities.

-

Basify the aqueous layer to a pH > 12 with a strong base (e.g., sodium hydroxide).

-

Extract the free amine back into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.

-

-

Column Chromatography (if necessary):

-

For challenging separations, column chromatography on amine-functionalized silica gel is recommended to minimize peak tailing.[9]

-

A suitable eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[10][11][12]

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6-3.8 | m | 4H | -CH₂-O-CH₂- |

| ~2.8-3.0 | m | 1H | -CH(NH₂)- |

| ~1.6-1.9 | m | 4H | -CH₂-CH(NH₂)-CH₂- |

| ~1.4-1.6 | br s | 2H | -NH₂ |

| ~1.2-1.4 | m | 2H | -CH₂-CH₂-O- |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~70-75 | -CH₂-O-CH₂- |

| ~45-50 | -CH(NH₂)- |

| ~35-40 | -CH₂-CH(NH₂)-CH₂- |

| ~25-30 | -CH₂-CH₂-O- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[13]

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 115.10

-

Key Fragmentation Peaks: Loss of the amine group, and ring fragmentation patterns characteristic of cyclic ethers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5][14]

Expected IR Absorption Bands (neat or as a thin film):

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3400 | N-H stretch (primary amine) |

| 2850-2950 | C-H stretch (aliphatic) |

| 1590-1650 | N-H bend (primary amine) |

| 1050-1150 | C-O stretch (ether) |

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By following the detailed protocols for the synthesis of the oxepan-4-one intermediate, its subsequent reductive amination, and the thorough purification and characterization of the final product, researchers can confidently produce high-purity this compound. The availability of this key building block will undoubtedly facilitate the discovery and development of novel therapeutics leveraging the unique properties of the oxepane scaffold.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 19101438, this compound. [Link].

- Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Science of Synthesis, 81-83.

- Sun, Y., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1, n -diols using heteropoly acids as catalysts.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 177678444, this compound hydrochloride. [Link].

- BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. BenchChem.

- The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.

- Burris, K. D., et al. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link].

- Ramachandran, P. V., & Gagare, P. D. (2017). Reductive Amination Using Ammonia Borane. Request PDF. [Link].

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). 4-Aminophenol. NIST Chemistry WebBook. [Link].

- BenchChem. (2025).

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link].

- Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. [Link].

- Hussein, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-23. [Link].

- National Center for Biotechnology Information. PubChem Patent Summary for US-9643980-B2, Benzoxazepin oxazolidinone compounds and methods of use. [Link].

Sources

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. Nuclear Magnetic Resonance- and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. WO2014048939A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxazepam | C15H11ClN2O2 | CID 4616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.org.za [scielo.org.za]

Spectroscopic Profile of Oxepan-4-amine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Oxepan-4-amine, a saturated heterocyclic compound featuring a seven-membered oxepane ring and a primary amine functional group, represents a valuable scaffold in medicinal chemistry and materials science. A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document serves as a foundational reference, offering researchers predicted data and the analytical logic required to interpret future experimental findings. The methodologies for spectral acquisition are also detailed to ensure robust and reproducible results.

Introduction to this compound

The unique structural combination of a flexible seven-membered cyclic ether and a reactive primary amine makes this compound a compelling building block for the synthesis of novel chemical entities. The oxepane moiety can influence solubility, metabolic stability, and conformational properties, while the amine group provides a key reactive handle for further chemical modification. Accurate spectroscopic characterization is the cornerstone of confirming the identity and purity of this compound in any research and development setting. This guide will elucidate the predicted spectroscopic signatures that define this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its molecular structure and established chemical shift correlations.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to the molecule's symmetry, we can anticipate a degree of signal overlap.

-

Protons on C4 (α to Amine): The single proton on the carbon bearing the amine group (C4-H) is expected to appear as a multiplet in the range of δ 2.5-3.0 ppm . Its downfield shift is attributed to the deshielding effect of the adjacent electronegative nitrogen atom.

-

Protons on C3 and C5 (β to Amine, γ to Oxygen): The four protons on the carbons adjacent to the amine-bearing carbon (C3-H₂ and C5-H₂) are chemically equivalent due to symmetry. These are expected to appear as a complex multiplet, likely in the range of δ 1.5-1.9 ppm .

-

Protons on C2 and C7 (α to Oxygen): The four protons on the carbons directly attached to the oxygen atom (C2-H₂ and C7-H₂) are also chemically equivalent. These protons are significantly deshielded by the electronegative oxygen and are predicted to resonate as a multiplet in the range of δ 3.5-3.8 ppm .[1]

-

Protons on C6 (β to Oxygen): The two protons on the C6 carbon are expected to appear as a multiplet in the range of δ 1.6-2.0 ppm .

-

Amine Protons (NH₂): The two protons of the primary amine group will likely appear as a broad singlet in the range of δ 1.0-4.0 ppm . The chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C4-H | 2.5 - 3.0 | Multiplet | 1H |

| C3-H₂ , C5-H₂ | 1.5 - 1.9 | Multiplet | 4H |

| C2-H₂ , C7-H₂ | 3.5 - 3.8 | Multiplet | 4H |

| C6-H₂ | 1.6 - 2.0 | Multiplet | 2H |

| NH₂ | 1.0 - 4.0 | Broad Singlet | 2H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals for the carbon atoms due to the molecule's symmetry.

-

C4 (α to Amine): The carbon atom directly bonded to the amine group is expected to have a chemical shift in the range of δ 45-55 ppm .[2]

-

C3 and C5 (β to Amine, γ to Oxygen): These two equivalent carbons are predicted to resonate in the range of δ 30-40 ppm .

-

C2 and C7 (α to Oxygen): The two equivalent carbons adjacent to the oxygen atom are expected to be the most downfield of the aliphatic carbons, with a predicted chemical shift in the range of δ 70-80 ppm .

-

C6 (β to Oxygen): This carbon is predicted to have a chemical shift in the range of δ 25-35 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 4 | 45 - 55 |

| C 3, C 5 | 30 - 40 |

| C 2, C 7 | 70 - 80 |

| C 6 | 25 - 35 |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher field strength.

-

Probe: Standard 5 mm broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the NH₂ protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, to achieve adequate signal-to-noise.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, as the ¹³C nucleus has a low natural abundance.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds.

-

N-H Stretching: As a primary amine, this compound is expected to show two medium-intensity bands in the region of 3400-3250 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[3][4]

-

C-H Stretching: The stretching vibrations of the C-H bonds in the oxepane ring will appear as strong absorptions in the region of 2960-2850 cm⁻¹ .

-

N-H Bending: A medium to strong intensity scissoring vibration for the primary amine is predicted to be in the range of 1650-1580 cm⁻¹ .[3][5]

-

C-O-C Stretching: A strong, characteristic absorption for the C-O-C stretching of the cyclic ether is expected in the region of 1150-1050 cm⁻¹ .[6][7][8][9][10]

-

C-N Stretching: The stretching vibration of the C-N bond is anticipated to be a weak to medium absorption in the range of 1250-1020 cm⁻¹ .[3][5]

-

N-H Wagging: A broad, out-of-plane bending (wagging) vibration of the N-H bonds may be observed in the 910-665 cm⁻¹ region.[3][5]

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| C-H Stretch | 2960 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |

| C-O-C Stretch | 1150 - 1050 | Strong |

| C-N Stretch | 1250 - 1020 | Weak-Medium |

| N-H Wag | 910 - 665 | Broad |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer.

-

Attenuated Total Reflectance (ATR) accessory or KBr pellets.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound or a small amount of solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): this compound has a molecular formula of C₆H₁₃NO. Its monoisotopic mass is 115.10 Da. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺) is expected at m/z = 115 . The intensity of this peak may be weak for aliphatic amines.[11]

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[12][13][14][15] For this compound, this would lead to the formation of a resonance-stabilized iminium ion. Cleavage of the C3-C4 or C4-C5 bond would result in a fragment with m/z = 86 or m/z = 30 . The fragment at m/z = 30 (CH₂=NH₂⁺) is a very common and often the base peak for primary amines with an unbranched alpha carbon.[11]

-

Fragmentation of the Oxepane Ring: The cyclic ether moiety can also undergo fragmentation. A common pathway for cyclic ethers is the loss of an alkyl radical from the carbon alpha to the oxygen, or ring-opening followed by further fragmentation.[16][17] This could lead to a variety of smaller fragments.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage |

| 30 | [CH₄N]⁺ | Alpha-cleavage |

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

Mass Spectrometer with Electron Ionization (EI) source.

-

Gas Chromatograph (GC) for sample introduction is ideal for volatile compounds.

GC-MS Parameters:

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL of a dilute solution in a volatile solvent (e.g., methanol or dichloromethane).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 25-200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualizing Spectroscopic-Structural Correlations

The following diagrams illustrate the predicted relationships between the molecular structure of this compound and its spectroscopic data.

Figure 1: Correlation of this compound protons with predicted ¹H NMR chemical shifts.

Figure 2: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can more confidently identify and characterize this important chemical building block. The detailed experimental protocols provided herein are designed to ensure the acquisition of high-quality, reliable data. This document serves as a valuable resource for scientists and professionals in drug development and chemical research, facilitating the seamless integration of this compound into their synthetic and analytical workflows.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Yadav, A. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Illinois State University. (2015). Infrared Spectroscopy.

- LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- Workman, J., Jr. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.

- Dagaut, J., et al. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Combustion and Flame, 161(5), 1273-1285.

- International Journal of Academic Research and Development. (n.d.). Study of the composition of amines using IR spectroscopy.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Chemistry Steps. (n.d.). Alpha (α) Cleavage.

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.

- The Organic Chemistry Tutor. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube.

- Scribd. (n.d.). IR Absorption Frequencies of Functional Groups.

- Whitman College. (n.d.). GCMS Section 6.15.

- LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts.

- University of California, Davis. (n.d.). NMR Chemical Shifts.

- Workman, J., Jr. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Amines. Analytical Chemistry.

- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry.

- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.

- LibreTexts. (n.d.). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- ACS Publications. (n.d.). Mass Spectrometric Analysis...Aliphatic Ethers. Analytical Chemistry.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.

- LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- SpectraBase. (n.d.). Oxepine - Optional[13C NMR] - Chemical Shifts.

- Universidade de São Paulo. (n.d.). Chemical Shifts 1H-NMR.

- University College London. (n.d.). Chemical shifts.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of Wisconsin-Madison. (n.d.). The four facets of 1H NMR spectroscopy.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Video: NMR Spectroscopy Of Amines [jove.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. wikieducator.org [wikieducator.org]

- 5. allreviewjournal.com [allreviewjournal.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility and Stability of Oxepan-4-amine for Drug Development Professionals

Abstract: Oxepan-4-amine is a saturated heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical parameters that dictate its handling, formulation, and ultimate viability in drug development programs. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. We present detailed, field-proven protocols for the systematic evaluation of its solubility profile across a physiologically relevant pH range and its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH). The causality behind experimental choices, interpretation of potential outcomes, and strategies for mitigating identified liabilities are discussed to provide researchers, scientists, and drug development professionals with a robust framework for the effective application of this compound.

Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) or key intermediate is the bedrock of successful formulation development.[1] this compound, a cyclic amine, possesses distinct structural features—a primary amine and an ether linkage within a seven-membered ring—that define its chemical behavior.

Core Molecular Properties

The basic molecular properties of this compound have been compiled from public databases and are summarized below.[2]

| Property | Value | Source |

| Chemical Structure |  | PubChem[2] |

| Molecular Formula | C₆H₁₃NO | PubChem[2] |

| Molecular Weight | 115.17 g/mol | PubChem[2] |

| CAS Number | 911825-86-0 | PubChem[2] |

| Appearance | Combustible liquid (predicted) | PubChem[2] |

pKa and its Implication on Solubility

The primary amine group of this compound is the principal ionizable center. The basicity of this group, quantified by its pKa, is the most critical determinant of the compound's aqueous solubility. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form.

-

Expertise & Experience: For aliphatic and cyclic primary amines, pKa values typically range from 9.0 to 11.0.[3][4] We can predict the pKa of this compound to be within this range. This high pKa means that at physiological pH (~7.4), this compound will exist predominantly in its protonated, cationic form (BH⁺). According to the Henderson-Hasselbalch equation, this cationic form is significantly more water-soluble than the neutral free base. Therefore, pH will be the primary lever to control its solubility in aqueous media.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an organic (n-octanol) and an aqueous phase.[5] It is a key parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

-

Expertise & Experience: A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[5] While an experimentally determined value is preferred, computational models provide a useful starting point. For this compound, the combination of the polar amine and ether groups with the six-carbon aliphatic ring suggests a relatively balanced lipophilicity. The "shake-flask" method is the gold standard for experimental logP determination, though HPLC-based methods offer higher throughput.[6][7]

Aqueous Solubility Profile

The solubility of a drug candidate is a paramount factor influencing its bioavailability.[1] Poor aqueous solubility is a major hurdle in drug development. Given the basic nature of this compound, its solubility is expected to be highly pH-dependent.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Assay

This protocol details the gold-standard shake-flask method to determine the thermodynamic equilibrium solubility, which is essential for pre-formulation studies and Biopharmaceutics Classification System (BCS) classification.[8][9][10]

Objective: To determine the equilibrium solubility of this compound (and/or its hydrochloride salt) in various aqueous media at a controlled temperature.

Methodology:

-

Media Preparation: Prepare a minimum of three aqueous buffers as recommended by the WHO and other regulatory bodies: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., Acetate Buffer), and pH 6.8 (e.g., Phosphate Buffer).[10]

-

Sample Preparation: Add an excess amount of solid this compound (or its salt form) to vials containing a fixed volume (e.g., 5 mL) of each buffer. The presence of undissolved solid is crucial to ensure saturation is reached.[9]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]

-

Sample Processing: After incubation, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[8]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically a stability-indicating HPLC-UV method. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Data Reporting: The experiment should be performed in triplicate. Report the solubility in mg/mL or µg/mL as the mean ± standard deviation.

Data Presentation: Predicted Solubility Profile

The following table illustrates how the solubility data for this compound and its hydrochloride salt should be presented. The values are hypothetical but reflect the expected pH-dependent behavior.

| Compound Form | Medium | pH | Temperature (°C) | Expected Solubility (µg/mL) |

| This compound | 0.1 N HCl | 1.2 | 25 | > 2000 |

| (Free Base) | Acetate Buffer | 4.5 | 25 | > 2000 |

| Phosphate Buffer | 6.8 | 25 | ~1000-2000 | |

| Purified Water | ~9-10* | 25 | < 500 | |

| This compound HCl | Purified Water | ~5-6 | 25 | > 2000 |

*Expected pH of the free base in unbuffered water.

-

Trustworthiness: The protocol is self-validating by requiring the presence of excess solid to confirm equilibrium, using validated analytical methods for quantification, and performing replicates to ensure precision. The use of standard, physiologically relevant buffers ensures the data's applicability.[10]

Chemical Stability Assessment

Evaluating the intrinsic chemical stability of a molecule is a regulatory requirement and is critical for identifying potential degradation pathways.[11][12] Forced degradation (stress testing) studies are performed under conditions more severe than accelerated stability testing to generate potential degradation products and validate the specificity of analytical methods.[13][14][15]

Theoretical Degradation Pathways

Based on the structure of this compound, two primary sites are susceptible to chemical degradation:

-

Primary Amine: Primary amines are known to be susceptible to oxidative degradation.[16] The reaction can be initiated by abstraction of an electron from the nitrogen lone pair or a hydrogen atom from an adjacent carbon, leading to various degradation products.[16]

-

Oxepane Ring (Ether Linkage): While cyclic ethers are generally stable, the ether linkage can be susceptible to hydrolysis under harsh acidic conditions, potentially leading to ring-opening. The seven-membered oxepane ring is known to be stable under many conditions but can be manipulated synthetically.[17][18]

Experimental Workflow: Forced Degradation Study

A systematic forced degradation study is essential to uncover these potential liabilities. The workflow below outlines the standard stress conditions recommended by ICH guidelines.[11][19]

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

-

Stress Conditions: Expose the drug solution (or solid, for thermal/photolytic) to the following conditions. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 5-20% degradation.[11][19]

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C.

-

Oxidation: Mix with 3% H₂O₂ and keep at room temperature.

-

Thermal: Store solid compound at 80°C.

-

Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[20]

-

-

Time Points: Sample at appropriate intervals (e.g., 2, 6, 12, 24, 48 hours).

-

Sample Quenching: Neutralize acid and base samples before analysis. Dilute samples to an appropriate concentration.

-

Analysis: Analyze all samples using a developed HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information on any new peaks formed.

Anticipated Results and Interpretation

A stability-indicating method is one that can cleanly separate the intact parent drug from all process impurities and degradation products. The results from the forced degradation study will reveal under which conditions this compound is unstable.

| Stress Condition | Expected Stability | Rationale / Potential Degradants |

| Acid Hydrolysis | Likely Stable | The protonated amine is resistant to further reaction. Ether hydrolysis is possible but typically requires very harsh conditions. |

| Base Hydrolysis | Stable | The free base amine and ether linkage are generally stable to base. |

| Oxidation | Likely Unstable | The primary amine is a known site for oxidation, potentially leading to imines, hydroxylamines, or other related species.[16] |

| Thermal | Stable | Saturated cyclic structures are generally thermally robust. |

| Photolytic | Stable | The molecule lacks a significant chromophore, suggesting low susceptibility to photodegradation. |

Formulation and Handling Strategies

The insights gained from solubility and stability studies directly inform strategies for formulation and handling to ensure the compound's integrity.

-

Salt Formation: The most effective strategy to overcome the low aqueous solubility of the free base is salt formation. The hydrochloride salt of this compound is expected to be highly water-soluble due to the complete protonation of the amine.[21][22] This is a standard and highly effective approach for amine-containing drugs.[21]

-

pH Control: For liquid formulations, maintaining a pH well below the pKa of the amine (e.g., pH 3-5) will ensure the compound remains in its highly soluble, protonated form.

-

Protection from Oxidative Stress: If oxidative degradation is confirmed as the primary degradation pathway, the inclusion of antioxidants in the formulation should be considered. Additionally, manufacturing and storage under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.

-

Storage Recommendations: Based on the predicted stability profile, this compound should be stored in well-sealed containers at controlled room temperature, protected from strong oxidizing agents.

Conclusion

This compound is a foundational building block with physicochemical properties dominated by its primary amine functionality. Its aqueous solubility is fundamentally pH-dependent, a characteristic that can be readily leveraged through salt formation and pH control to ensure adequate dissolution for pharmaceutical applications. The primary stability liability is predicted to be oxidative degradation of the amine group, a pathway that must be thoroughly investigated using the forced degradation protocols outlined herein. By systematically applying these principles of solubility and stability characterization, drug development professionals can effectively mitigate risks, design robust formulations, and accelerate the progression of new chemical entities incorporating the this compound scaffold.

References

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.

- Oxford Academic. (2024, January 13). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.

- Encyclopedia.pub. (2022, August 25).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- BenchChem. (n.d.). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.

- The University of Texas at Austin. (2015, May 19).

- Scholaris. (n.d.). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.

- Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).

- World Health Organization (WHO). (n.d.). Annex 4.

- SlideShare. (2013, February 15).

- National Center for Biotechnology Inform

- MedCrave online. (n.d.).

- ResearchGate. (2025, August 8).

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- ResearchGate. (2025, October 30). Oxidative degradation mechanisms for amines in flue gas capture.

- Semantic Scholar. (2013, October 1).

- ResearchGate. (2024, January 13). (PDF) The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.

- ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Google Patents. (n.d.).

- MedCrave online. (2016, December 14).

- Pubs.rsc.org. (2016, April 28).

- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- University of Wisconsin-La Crosse. (n.d.). CHAPTER 7 AMINES.

- ResolveMass. (2025, November 5).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (2022, April 15).

- University of Illinois at Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.

- Technology Networks. (2024, May 31). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals.

- RJPT. (n.d.).

- ResearchGate. (n.d.).

- Global Pharma Search. (2014, May 31). Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research.

- ResearchGate. (n.d.). Scheme 3.

- National Center for Biotechnology Inform

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- RSC Publishing. (2024, May 10).

- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem.

- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- National Center for Biotechnology Inform

- PubMed. (n.d.).

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. This compound | C6H13NO | CID 19101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. acdlabs.com [acdlabs.com]

- 6. longdom.org [longdom.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. who.int [who.int]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. ajpsonline.com [ajpsonline.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. acdlabs.com [acdlabs.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. onyxipca.com [onyxipca.com]

- 21. oit.edu [oit.edu]

- 22. This compound hydrochloride | C6H14ClNO | CID 177678444 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to Oxepan-4-amine and its Derivatives for Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the this compound scaffold. We will delve into its synthesis, explore key derivatization strategies, analyze its impact on critical drug-like properties, and survey its applications in modern medicinal chemistry.

The Oxepane Scaffold: A Rising Star in Medicinal Chemistry

The seven-membered oxepane ring is an increasingly valuable scaffold in drug discovery. As a saturated heterocycle, it offers a distinct three-dimensional geometry that can improve how a molecule fits into a biological target. Much like its smaller counterpart, the oxetane ring, the oxepane motif is used by medicinal chemists to fine-tune physicochemical properties, moving beyond traditional flat, aromatic structures to explore new chemical space.[1][2]

This compound, in particular, serves as a versatile starting point. It provides a primary amine handle on a non-aromatic, conformationally flexible core, allowing for the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). Its derivatives have been investigated for a range of biological targets, demonstrating the scaffold's potential in developing novel therapeutics.[3][4]

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[5] |

| Molecular Weight | 115.17 g/mol | PubChem[5] |

| CAS Number | 911825-86-0 | PubChem[5] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[5] |

| SMILES | C1CC(CCOC1)N | PubChem[5] |

Synthesis of the Core Scaffold: Accessing this compound

A robust and scalable synthesis of the core is paramount for any chemical library generation. The most common and efficient route to this compound proceeds via the corresponding ketone, oxepan-4-one, which is then converted to the amine through reductive amination.

Workflow for this compound Synthesis

Caption: General synthetic workflow from a commercial starting material to the target this compound.

Experimental Protocol: Reductive Amination of Oxepan-4-one

This protocol describes the direct reductive amination of oxepan-4-one using ammonia to yield the primary amine.[6]

Reagents & Solvents:

-

Oxepan-4-one

-

Ammonia (7N solution in Methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]

-